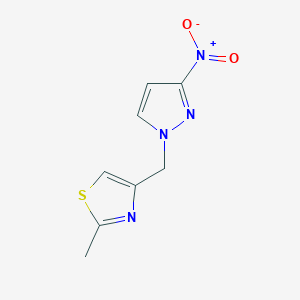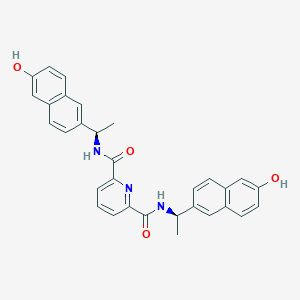
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 3-nitro-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, acids, or alkylating agents.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole: Similar structure but with an amino group instead of a nitro group.
4-((3-Nitro-1H-pyrazol-1-yl)methyl)thiazole: Lacks the methyl group on the thiazole ring.
2-Methyl-4-((1H-pyrazol-1-yl)methyl)thiazole: Lacks the nitro group on the pyrazole ring.
Uniqueness
2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N4O2S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H8N4O2S/c1-6-9-7(5-15-6)4-11-3-2-8(10-11)12(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
TVFDPNHXCZIOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)






